2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid
CAS No.: 1207032-04-9
Cat. No.: VC4677952
Molecular Formula: C14H13NO4
Molecular Weight: 259.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207032-04-9 |
|---|---|
| Molecular Formula | C14H13NO4 |
| Molecular Weight | 259.261 |
| IUPAC Name | 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17) |
| Standard InChI Key | HJJOMBQHAFIMPT-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O |
Introduction
Structural Features and Synthesis
Compounds featuring benzofuran and isoxazole rings are typically synthesized through multi-step organic reactions. These processes often involve the use of various solvents and catalysts to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress, while spectroscopic methods like NMR and FTIR are employed for product characterization.
Biological Activities
Benzofuran and isoxazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and herbicidal effects. For example, compounds with similar structures have shown moderate herbicidal and fungicidal activities, suggesting their potential use in agricultural applications. Additionally, the presence of fused heterocyclic rings in these compounds may allow them to interact with biological targets involved in cancer progression, indicating potential anticancer properties.
Research Findings and Applications
While specific research findings on 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid are not available, compounds with similar structures have been evaluated for their biological activities. For instance, derivatives of benzofuran and isoxazole have demonstrated antimicrobial properties against pathogens like Helicobacter pylori, highlighting their relevance in treating gastric infections.
Data Tables
Given the lack of specific data on 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid, the following table summarizes the general properties of related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Contain benzofuran rings | Anticancer properties |
| Isoxazole Derivatives | Feature isoxazole rings | Antimicrobial activity |
| Furan-based Compounds | Include furan moieties | Herbicidal and fungicidal effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume